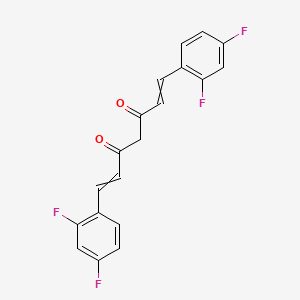
1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione is a synthetic organic compound characterized by the presence of two difluorophenyl groups attached to a hepta-diene-dione backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione typically involves the condensation of 2,4-difluorobenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, followed by cyclization and dehydration steps to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production output .
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include diketones, alcohol derivatives, and halogenated or nitrated aromatic compounds .
Wissenschaftliche Forschungsanwendungen
1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione involves its interaction with various molecular targets. The compound can modulate cellular signaling pathways by binding to specific proteins and enzymes, thereby influencing biological processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the PI3K/Akt and MAPK pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisdemethoxycurcumin: A derivative of curcumin with similar biological activities.
Demethoxycurcumin: Another curcumin derivative with potential therapeutic applications.
Uniqueness
1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione is unique due to the presence of difluorophenyl groups, which enhance its chemical stability and biological activity compared to its analogs. The fluorine atoms increase the compound’s lipophilicity, improving its ability to interact with lipid membranes and proteins .
Eigenschaften
CAS-Nummer |
666181-56-2 |
|---|---|
Molekularformel |
C19H12F4O2 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
1,7-bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C19H12F4O2/c20-14-5-1-12(18(22)9-14)3-7-16(24)11-17(25)8-4-13-2-6-15(21)10-19(13)23/h1-10H,11H2 |
InChI-Schlüssel |
BFNKZKDWARCTKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C=CC(=O)CC(=O)C=CC2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


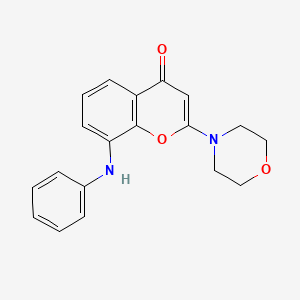
![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)
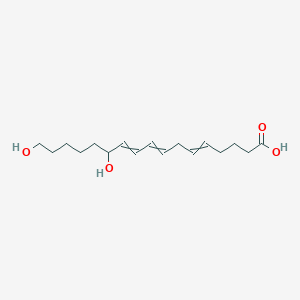
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)

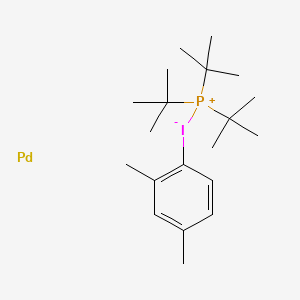
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)

![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
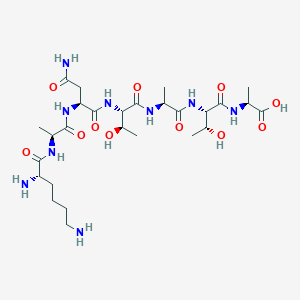
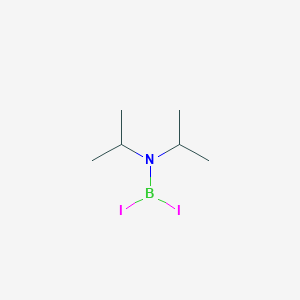
![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)
